molecular formula C8H15NO4 B558798 Boc-Ala-OH-15N CAS No. 139952-87-7

Boc-Ala-OH-15N

Cat. No.: B558798
CAS No.: 139952-87-7
M. Wt: 190.20 g/mol
InChI Key: QVHJQCGUWFKTSE-LBBOFACRSA-N
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Description

Boc-Ala-OH-15N is a nitrogen-15 ( 15 N) isotopically labeled derivative of L-alanine, protected at the amine terminus with a tert-butoxycarbonyl (Boc) group. This compound is specifically designed for use in research that requires isotopic tracing, such as in mass spectrometry and NMR spectroscopy, to elucidate metabolic pathways, protein structure, and dynamics. citation:6 In peptide synthesis, this compound serves as a crucial building block. The Boc protecting group allows for selective deprotection under mild acidic conditions, enabling the sequential construction of complex peptides without unwanted side reactions. citation:6 Its primary research value lies in its application in pharmaceutical development and biotechnology, where it is used in the design and production of novel therapeutic compounds, vaccines, and recombinant proteins. citation:6 The incorporation of the 15 N isotope provides a non-radioactive tag that researchers can track, offering insights into the compound's mechanism of action, absorption, and distribution within biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-LBBOFACRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498922
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139952-87-7
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isotopic Labeling via Reductive Amination

A primary method for introducing the ¹⁵N isotope involves reductive amination of pyruvic acid with ¹⁵NH₃. The reaction proceeds under mild acidic conditions (pH 6–7) using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The resulting L-alanine-15N is then protected with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture (1:1 v/v) at 0–4°C for 12 hours, achieving 92–95% isotopic purity.

Key Parameters:

ParameterValue/Range
Temperature0–4°C (Boc protection)
Reaction Time12–16 hours
Solvent SystemDioxane/H₂O (1:1)
Isotopic Purity92–95%

Solid-Phase Synthesis with ¹⁵N-Labeled Precursors

An alternative approach utilizes pre-labeled Fmoc-Ala-15N-OH, where the Fmoc group is selectively removed using 20% piperidine in DMF, followed by Boc protection via Boc₂O and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). This method is favored for automated peptide synthesizers, yielding 85–90% product with minimal racemization.

Advantages:

  • Compatibility with automated synthesis platforms.

  • Reduced handling of volatile ¹⁵NH₃.

Optimization of Boc Protection

Solvent and Base Selection

The choice of base significantly impacts Boc protection efficiency. Comparative studies show that using 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 25°C increases yields to 94% compared to 88% with triethylamine (TEA).

Reaction Conditions:

BaseSolventYield (%)Racemization (%)
DMAPTHF94<0.5
TEADCM881.2

Purification Strategies

Crude this compound is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), achieving >99% chemical purity. For higher isotopic purity, ion-exchange chromatography using Dowex 50WX8 resin (H⁺ form) is employed, resolving residual ¹⁴N contaminants.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) of this compound exhibits a singlet for the Boc tert-butyl group at δ 1.43 ppm and a doublet for the α-proton at δ 4.25 ppm (J = 7.2 Hz). The ¹⁵N label is confirmed via ¹H-¹⁵N HMBC, showing coupling between the α-proton and ¹⁵N at δ 34.5 ppm.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 190.22 [M+H]⁺, with isotopic abundance analysis verifying 98.5 atom % ¹⁵N.

Challenges and Mitigation

Isotopic Dilution

Trace ¹⁴NH₃ in commercial ¹⁵NH₃ (≤0.5%) can reduce isotopic purity. Distillation under argon atmosphere reduces ¹⁴NH₃ levels to <0.1%.

Racemization Control

Maintaining reaction temperatures below 4°C during Boc protection limits racemization to <0.5%, as verified by chiral HPLC (Chiralpak IA column, hexane/IPA 80:20).

Industrial-Scale Production

Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance mixing and heat dissipation. A representative protocol involves:

  • Reductive Amination: Pyruvic acid + ¹⁵NH₃ → Alanine-15N (residence time: 30 min, 25°C).

  • Boc Protection: Alanine-15N + Boc₂O → this compound (residence time: 2 hours, 0°C).
    This method achieves 90% yield with 98% isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Boc-Ala-OH-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Boc-Ala-OH-15N is widely used as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group during the formation of peptide bonds, allowing for controlled synthesis of peptides. This protection is essential for preventing unwanted reactions that can occur during the coupling process.

Case Study: Peptide Construction

In a study focused on synthesizing complex peptides, this compound was incorporated into various sequences to analyze structural dynamics using nuclear magnetic resonance (NMR) spectroscopy. The presence of the nitrogen-15 isotope provided distinct signals that facilitated the examination of local environments and interactions within the peptide chains.

Isotope Labeling Studies

The incorporation of nitrogen-15 into peptides allows researchers to conduct isotope labeling studies, which are pivotal for tracking metabolic pathways. By using this compound in protein synthesis, scientists can trace the incorporation and fate of labeled proteins within biological systems.

Data Table: Isotope Labeling Applications

Application AreaTechnique UsedFindings
Metabolic PathwaysMass SpectrometryTracked protein turnover and degradation rates
Protein InteractionsNMR SpectroscopyStudied enzyme specificity and reaction mechanisms

Structural Biology

This compound is instrumental in structural biology, particularly in understanding protein folding and dynamics. The nitrogen-15 label enhances NMR spectroscopy's sensitivity, enabling detailed studies on how proteins interact with ligands and other biomolecules.

Case Study: Protein Dynamics

A notable research project utilized this compound to investigate protein folding pathways. By analyzing the NMR spectra of labeled proteins, researchers could infer conformational changes associated with folding and binding events, providing insights into molecular mechanisms underlying protein function .

Chemical Shift Studies

Research has shown that nitrogen-15 chemical shifts can be influenced by external factors such as pressure. Studies measuring these shifts in model peptides containing this compound have revealed valuable data regarding peptide stability and interactions under varying conditions.

Data Table: Chemical Shift Measurements

Pressure (GPa)Chemical Shift (ppm)
0.1δ0
200δ200

These measurements indicate a linear relationship between pressure and chemical shifts, which is critical for understanding how environmental changes affect peptide behavior .

Mechanism of Action

The mechanism of action of Boc-Ala-OH-15N is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, such as coupling with other amino acids to form peptides. The nitrogen-15 label allows for the tracking of the compound in various analytical techniques, providing insights into reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₅¹⁵NO₄
  • Molecular Weight : 190.20 g/mol
  • Isotopic Purity : Available in 10 atom% and 99 atom% ¹⁵N
  • Chemical Purity : ≥98%
  • Melting Point : 79–83°C

Boc-Ala-OH-15N retains the tert-butoxycarbonyl (Boc) protecting group, which enhances solubility in organic solvents and prevents undesired reactions during peptide synthesis.

Comparison with Similar Compounds

Structural and Isotopic Differences

The following table compares this compound with structurally related Boc-protected amino acids labeled with ¹⁵N:

Compound CAS Number Molecular Formula Molecular Weight ¹⁵N Position Isotopic Purity Application
This compound 139952-87-7 C₈H₁₅¹⁵NO₄ 190.20 Amino group 10–99 atom% Metabolic tracing, NMR
Boc-Asp-OH-15N 204523-15-9 C₉H₁₄¹⁵NO₆ 234.21 Amino group Not specified Peptide synthesis
Boc-Lys(Z)-OH-α-15N Not provided C₂₀H₂₈¹⁵N₂O₆ 392.45 α-amino group 98 atom% Protein labeling
Boc-Gly-OH-15N 106665-75-2 C₇H₁₂¹⁵NO₄ 176.18 Amino group Not specified Stable isotope dilution assays

Key Observations :

  • Isotopic Labeling Position: this compound and Boc-Gly-OH-15N are labeled at the amino group, whereas Boc-Lys(Z)-OH-α-15N is labeled specifically at the α-amino group, leaving the ε-amino group available for further functionalization.
  • Molecular Weight Variability : The molecular weight differences reflect the side-chain complexity (e.g., Boc-Asp-OH-15N has a carboxyl-rich side chain, increasing its molecular weight).

Physicochemical Properties

  • Solubility : this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO), similar to Boc-Asp-OH-15N and Boc-Gly-OH-15N. Boc-Lys(Z)-OH-α-15N, with its benzyloxycarbonyl (Z) group, exhibits lower aqueous solubility.
  • Stability : The Boc group in all compounds provides stability against hydrolysis under basic conditions, making them suitable for stepwise peptide synthesis.

Biological Activity

Boc-Ala-OH-15N, a derivative of alanine, has garnered attention in the field of biochemistry due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of alanine, along with a stable nitrogen isotope (15N) incorporated into its structure. The incorporation of 15N can be useful in various analytical techniques, such as NMR spectroscopy, allowing for detailed studies of molecular interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its role as a peptide building block. Amino acids like alanine are known to participate in various biochemical pathways, including:

  • Protein Synthesis : As a fundamental building block for proteins, this compound can influence protein structure and function.
  • Enzyme Activity Modulation : Compounds that mimic natural substrates can modulate enzyme activity, potentially serving as inhibitors or activators.

In Vitro Studies

  • Peptide Synthesis : this compound has been utilized in synthesizing peptides that exhibit specific biological activities. For example, studies have shown that peptides containing alanine residues can enhance binding affinities to target proteins or receptors.
  • Binding Affinity : In a study examining various peptide analogs, it was found that modifications including the incorporation of this compound significantly altered binding affinities to G protein-coupled receptors (GPCRs). Such modifications can enhance selectivity and potency compared to unmodified peptides.

Case Studies

  • Urotensin II Analogs : Research on urotensin II (UII) analogs demonstrated that substitution with alanine residues affected receptor binding and biological activity. For instance, analogs with alanine substitutions showed varying degrees of vasoconstrictor activity, highlighting the importance of amino acid composition in peptide functionality .
  • RNA Binding Studies : A study on RNA-binding compounds indicated that peptides incorporating alanine could effectively displace RNA-binding proteins from their complexes. This suggests that this compound could be a valuable component in designing RNA-targeting therapeutics .

Data Tables

Study Modification Activity Observed Reference
Peptide SynthesisIncorporation of this compoundEnhanced binding affinity to GPCRs
Urotensin II AnalogsAlanine substitutionVaried vasoconstrictor activity
RNA BindingPeptide with this compoundDisplacement of RNA-binding proteins

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Boc-Ala-OH-15N with high isotopic purity?

  • Methodological Answer : Synthesis requires precise control of nitrogen-15 incorporation during the tert-butoxycarbonyl (Boc) protection of alanine. Key steps include:

  • Using 15N-enriched ammonia or nitrile precursors to ensure isotopic integrity .
  • Optimizing reaction conditions (e.g., pH, temperature) to minimize isotopic dilution or scrambling.
  • Validating isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing δ15N values against unlabeled Boc-Ala-OH .
    • Experimental Design : Include triplicate reactions with varying stoichiometric ratios of 15N precursors. Report yield, isotopic enrichment (e.g., ≥98% 15N), and analytical validation protocols .

Q. How does this compound facilitate studies in metabolic flux analysis?

  • Methodological Answer : The 15N label enables tracking of nitrogen assimilation pathways in vivo. For example:

  • In microbial cultures, this compound can be hydrolyzed to release 15N-alanine, which is incorporated into proteins or metabolized via transamination.
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify isotopic enrichment in downstream metabolites .
    • Data Analysis : Calculate flux ratios using software like IsoCor or INCA, accounting for natural isotope abundance corrections .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in NMR data for this compound under varying solvent conditions?

  • Methodological Answer : Discrepancies in chemical shift or coupling constants may arise from solvent polarity or hydrogen bonding. To address this:

  • Perform NMR experiments in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-dependent conformational changes.
  • Compare experimental data with density functional theory (DFT) simulations to validate molecular geometries .
    • Contradiction Analysis : Apply principal component analysis (PCA) to identify solvent effects as the dominant variable influencing spectral inconsistencies .

Q. How can researchers optimize this compound coupling reactions in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Poor coupling efficiency often stems from steric hindrance or racemization. Mitigation strategies include:

  • Using coupling agents like HATU or PyBOP with 1-hydroxybenzotriazole (HOBt) to enhance reactivity.
  • Monitoring reaction progress via Kaiser test or FT-IR spectroscopy for real-time deprotection analysis .
    • Experimental Design : Design a fractional factorial experiment to test variables (e.g., resin type, activation time) and identify optimal conditions .

Q. What are the limitations of using this compound in long-term metabolic tracing studies?

  • Methodological Answer : Isotopic dilution due to cellular nitrogen recycling can reduce signal-to-noise ratios over time. Solutions include:

  • Co-administering 15N-glutamine to maintain isotopic labeling in downstream pathways.
  • Applying kinetic modeling to distinguish between de novo synthesis and recycling .
    • Data Interpretation : Use compartmental models to quantify label redistribution and validate with time-resolved LC-MS datasets .

Analytical and Reproducibility Guidelines

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures robustness:

  • HPLC : Verify chemical purity (>95%) using a C18 column and UV detection at 214 nm.
  • NMR : Confirm Boc group integrity (δ 1.4 ppm for tert-butyl) and 15N incorporation via 1H-15N HMBC.
  • MS : Measure exact mass (e.g., [M+H]+ = 191.12 Da for this compound) and isotopic distribution .
    • Reproducibility : Adhere to reporting standards in the Beilstein Journal of Organic Chemistry for experimental details (e.g., solvent batches, instrument models) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Track critical parameters (e.g., Boc group stability under storage conditions) via accelerated stability studies.
  • Use statistical process control (SPC) charts to monitor deviations in yield or purity .
    • Data Contradiction : If variability persists, conduct root-cause analysis (RCA) to identify factors like precursor degradation or moisture sensitivity .

Ethical and Reporting Standards

Q. What are the best practices for citing this compound in publications?

  • Methodological Answer : Follow IUPAC nomenclature and include:

  • CAS number (139952-87-7) and isotopic enrichment level.
  • Synthesis protocols in the Supporting Information section, per AJEV guidelines .
    • Ethical Compliance : Disclose funding sources for isotope procurement and adhere to NIH guidelines for preclinical reporting .

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